molecular formula C15H15F3N2O2 B8141107 5,5-dimethyl-2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]cyclohexane-1,3-dione

5,5-dimethyl-2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]cyclohexane-1,3-dione

Cat. No.: B8141107
M. Wt: 312.29 g/mol
InChI Key: FPTABZRSXYFCAS-UHFFFAOYSA-N
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Description

5,5-dimethyl-2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring substituted with a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]cyclohexane-1,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

5,5-dimethyl-2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-14(2)5-11(21)10(12(22)6-14)8-20-13-4-3-9(7-19-13)15(16,17)18/h3-4,7-8H,5-6H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTABZRSXYFCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=NC=C(C=C2)C(F)(F)F)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=NC=C(C=C2)C(F)(F)F)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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